4-bromo-5-ethynyl-1-methyl-1H-pyrazole
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Overview
Description
4-bromo-5-ethynyl-1-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C6H5BrN2 It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-ethynyl-1-methyl-1H-pyrazole typically involves the bromination of 1-methylpyrazole followed by the introduction of an ethynyl group. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a suitable solvent such as dichloromethane. The ethynylation step can be achieved using a palladium-catalyzed coupling reaction with an ethynyl precursor .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and ethynylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-ethynyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Sonogashira coupling to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. Conditions typically involve mild heating and the use of polar solvents.
Coupling Reactions: Palladium catalysts, copper iodide, and bases such as triethylamine are commonly used. Reactions are often carried out under an inert atmosphere.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, and amino derivatives of the original compound.
Coupling Reactions: Products include various substituted pyrazoles with extended carbon chains.
Oxidation and Reduction: Products include pyrazole oxides and hydrides.
Scientific Research Applications
4-bromo-5-ethynyl-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of 4-bromo-5-ethynyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methylpyrazole: Lacks the ethynyl group, making it less versatile in coupling reactions.
5-Ethynyl-1-methylpyrazole: Lacks the bromine atom, reducing its reactivity in substitution reactions.
4-Ethynyl-1-methylpyrazole: Similar structure but different substitution pattern, affecting its chemical properties and reactivity.
Uniqueness
4-bromo-5-ethynyl-1-methyl-1H-pyrazole is unique due to the presence of both bromine and ethynyl groups, which confer a combination of reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields of research .
Properties
IUPAC Name |
4-bromo-5-ethynyl-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2/c1-3-6-5(7)4-8-9(6)2/h1,4H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPJGICXCZSPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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